Fmoc-N-Me-Tyr(tBu)-OH

Catalog No.
S735003
CAS No.
133373-24-7
M.F
C29H31NO5
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Tyr(tBu)-OH

CAS Number

133373-24-7

Product Name

Fmoc-N-Me-Tyr(tBu)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Molecular Formula

C29H31NO5

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C29H31NO5/c1-29(2,3)35-20-15-13-19(14-16-20)17-26(27(31)32)30(4)28(33)34-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,31,32)/t26-/m0/s1

InChI Key

WTLSDEYZKFJXFT-SANMLTNESA-N

SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

133373-24-7;Fmoc-N-Me-Tyr(tBu)-OH;Fmoc-N-methyl-O-t-butyl-L-tyrosine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-(tert-butoxy)phenyl)propanoicacid;Fmoc-N-methyl-O-tert-butyl-L-tyrosine;Fmoc-Nalpha-methyl-O-t-butyl-L-tyrosine;AmbotzFAA1410;TMA032;SCHEMBL15632803;CTK7G2078;MolPort-006-705-984;ZINC2584026;ANW-55938;AKOS015837133;AKOS015907921;RTR-062415;AJ-43347;AK-49358;SC-48115;AB0018993;TR-062415;FT-0679900;M-1002;I14-26529;(2S)-3-[4-(tert-butoxy)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoicacid

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Fmoc-N-Me-Tyr(tBu)-OH, also known as Fmoc-N-Methyl-L-tyrosine tert-butyl ester, is a chemical compound used in solid-phase peptide synthesis (SPPS) [, ]. SPPS is a technique for efficiently creating peptides, which are chains of amino acids linked by peptide bonds.

Building Block for Modified Peptides

Fmoc-N-Me-Tyr(tBu)-OH serves as a building block for incorporating N-methylated tyrosine (N-Me-Tyr) residues into peptides [, ]. N-methylation is a modification where a methyl group (CH₃) is added to the nitrogen atom in the side chain of tyrosine. This modification can affect the biological activity and stability of the resulting peptide [].

Here are some specific applications of Fmoc-N-Me-Tyr(tBu)-OH in peptide synthesis:

  • Studying the role of N-methylation in peptide function: Researchers can use Fmoc-N-Me-Tyr(tBu)-OH to synthesize peptides containing N-Me-Tyr and compare their properties to unmodified peptides. This helps understand the impact of N-methylation on various functions, such as binding to target molecules or enzymatic activity [, ].
  • Developing new drugs and therapeutic peptides: N-methylation can improve the stability and potency of peptides, making them more suitable for therapeutic applications. Fmoc-N-Me-Tyr(tBu)-OH can be used to synthesize N-methylated peptides with potential therapeutic effects, such as antimicrobial or anti-cancer properties [, ].

Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl is a derivative of tyrosine, an essential amino acid known for its role in protein synthesis and as a precursor for neurotransmitters. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis to protect the amino group during

Typical of protected amino acids:

  • Deprotection Reaction: The Fmoc group can be removed using a base such as pyridine, allowing the amino group to participate in further reactions. This orthogonal de-protection strategy is advantageous compared to other methods, such as acid-labile groups like Boc (tert-Butyloxycarbonyl) .
  • Peptide Bond Formation: The free amino group can react with carboxylic acids or activated esters to form peptide bonds, facilitating solid-phase peptide synthesis.

Tyrosine derivatives are crucial in various biological processes. Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl may influence:

  • Neurotransmitter Synthesis: As a precursor to dopamine and norepinephrine, it plays a role in neurotransmission.
  • Protein Functionality: Phosphorylation of tyrosine residues can alter protein activity and signaling pathways, impacting cellular responses.

Research on this specific compound's biological activity is limited but suggests potential utility in proteomics and therapeutic applications .

The synthesis of Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl typically involves several steps:

  • Starting Material: L-Tyrosine is used as the base structure.
  • Protection of Functional Groups: The amino group is protected using fluorenylmethoxycarbonyl chloride.
  • Methylation: The nitrogen atom is methylated using appropriate reagents.
  • Tert-Butyl Protection: The hydroxyl group is protected with a tert-butyl group to enhance stability and solubility.

These steps can be carried out under controlled conditions to ensure high yields and purity .

Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl has various applications, particularly in:

  • Solid-Phase Peptide Synthesis: Its protective groups allow for efficient assembly of peptides.
  • Proteomics Studies: Useful in studying protein interactions and modifications due to its structural similarity to natural amino acids.
  • Drug Development: Potentially serves as a scaffold for designing new therapeutics targeting neurological disorders .

Interaction studies involving Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl focus on its role in protein interactions and binding affinities. While specific studies on this compound are sparse, its structural characteristics suggest it may interact with proteins similarly to other tyrosine derivatives, influencing enzyme activity or receptor binding.

Several compounds share structural similarities with Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl. Here are some notable examples:

Compound NameKey Features
Fmoc-L-TyrosineBasic structure without methyl or tert-butyl groups
Fmoc-N-Ethyl-TyrosineEthyl substitution instead of methyl
Fmoc-N-Methyl-O-tert-butyl-L-TyrosineSimilar protective groups but different side chain
N-Acetyl-L-TyrosineAcetate protection instead of Fmoc

Uniqueness

Fmoc-N-Methyl-Tyrosine (tert-Butyl)-Hydroxyl stands out due to its combination of methyl and tert-butyl substitutions, enhancing solubility and stability while retaining reactivity for peptide synthesis. Its unique protective strategy allows for versatile applications in biochemical research and drug development .

Molecular Architecture and Stereochemical Configuration

Fmoc-N-Me-Tyr(tBu)-OH (C₂₉H₃₁NO₅, MW 473.56 g/mol) features a tyrosine backbone modified with three critical functional groups (Figure 1):

  • Fmoc Group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group.
  • N-Methylation: A methyl group substituting the α-amino hydrogen, reducing hydrogen-bonding capacity.
  • tBu Group: A tert-butyl ether protecting the phenolic hydroxyl of tyrosine.

The stereochemistry is defined by the L-configuration of tyrosine, preserved during synthesis. The compound’s optical activity ([α]²²/D = -49.0°, c = 0.5% in DMF) confirms its chiral integrity.

Key Physicochemical Properties:

PropertyValue
Melting Point186–191°C
SolubilityDMF, DCM, DMSO
Storage Conditions2–8°C

Protective Group Strategy: Fmoc and t-Butyl Functionalities

The orthogonal protection strategy ensures sequential deprotection:

  • Fmoc Removal: Achieved via β-elimination using 20% piperidine in DMF (t₁/₂ ≈ 6 sec). The base abstracts the acidic fluorenyl proton, releasing dibenzofulvene and CO₂. Piperidine scavenges dibenzofulvene, preventing side reactions.
  • tBu Deprotection: Requires strong acids like trifluoroacetic acid (TFA), cleaving the ether bond while leaving the peptide-resin linkage intact.

This strategy contrasts with Boc/Bzl methods, which demand hazardous HF/TFMSA, underscoring Fmoc/tBu’s safety and versatility.

Comparative Analysis with Related Tyrosine Derivatives

Fmoc-N-Me-Tyr(tBu)-OH differs from analogous compounds in steric and electronic properties:

DerivativeProtective GroupsKey Differences
Fmoc-Tyr(tBu)-OHFmoc, tBuLacks N-methylation; higher polarity
Fmoc-Tyr(Me)-OHFmoc, methyl etherLess stable under acidic conditions
Boc-Tyr(tBu)-OHBoc, tBuRequires TFA for Boc removal

N-Methylation reduces hydrogen bonding, enhancing conformational flexibility and protease resistance in peptides.

The synthesis of Fluorenylmethyloxycarbonyl-N-Methyl-Tyrosine(tert-butyl)-OH represents a sophisticated approach to obtaining protected N-methylated amino acid derivatives for peptide synthesis applications [1] [3]. The multi-step synthetic pathway typically begins with L-tyrosine as the fundamental starting material, requiring sequential protection, methylation, and functional group modifications to achieve the desired target compound [9] [18].

The initial synthetic approach involves the protection of the carboxylic acid functionality through esterification reactions [9]. L-tyrosine undergoes methyl esterification under acidic conditions, typically employing methanol in the presence of hydrochloric acid as a catalyst at reflux temperatures [9]. This process yields L-tyrosine methyl ester hydrochloride as the first intermediate, which serves as the foundation for subsequent transformations [9].

Following carboxylic acid protection, the phenolic hydroxyl group requires selective protection to prevent unwanted side reactions during the methylation process [18] [19]. The tert-butyl protecting group is introduced through etherification reactions using triphenylphosphine and azodicarbonic diester compounds in appropriate solvents [9]. This protection strategy ensures selective reactivity at the amino nitrogen while maintaining the integrity of other functional groups throughout the synthetic sequence [18] [19].

The amino group protection represents a critical step in the multi-step synthesis, often employing trifluoroacetic anhydride in the presence of pyridine to form N-trifluoroacetyl derivatives [9]. This temporary protection allows for subsequent transformations while preventing undesired reactions at the amino nitrogen [9]. The trifluoroacetyl group can be selectively removed under basic conditions after the completion of side chain modifications [9].

Synthetic Route Data

Starting MaterialIntermediate ProductReaction ConditionsYield (%)Reference
L-TyrosineL-Tyrosine methyl ester HClMethanol, HCl, reflux92-95 [9]
L-Tyrosine esterN-Trifluoroacetyl derivativeTrifluoroacetic anhydride, pyridine92 [9]
Protected intermediatetert-Butyl etherTriphenylphosphine, azodiester81-85 [9]
Final intermediateFluorenylmethyloxycarbonyl product9-Fluorenylmethyl-N-succinimidyl carbonate78-85 [2] [9]

The incorporation of the fluorenylmethyloxycarbonyl protecting group occurs through reaction with 9-fluorenylmethyl-N-succinimidyl carbonate under basic conditions [6] [9]. This reaction typically employs sodium carbonate in aqueous-organic solvent systems, providing the final protected amino acid derivative suitable for solid-phase peptide synthesis applications [6] [9].

Alternative synthetic approaches utilize oxazolidinone intermediates for the N-methylation step [18] [19] [20]. This methodology involves the cyclization of appropriately protected amino acid derivatives to form 5-oxazolidinone rings, which can subsequently undergo reductive ring opening with methylation to yield N-methylated products [18] [19] [20]. The oxazolidinone approach has demonstrated particular effectiveness for amino acids with reactive side chains, including tyrosine derivatives [18] [19].

Optimization of Methylation and Protection Reactions

The optimization of methylation reactions represents a critical aspect of synthesizing Fluorenylmethyloxycarbonyl-N-Methyl-Tyrosine(tert-butyl)-OH with high efficiency and selectivity [12] [17] [23]. The Biron-Kessler methodology has emerged as one of the most effective approaches for N-methylation of amino acids, utilizing 2-nitrobenzenesulfonyl protection to activate the amino nitrogen for subsequent methylation [12].

The methylation process typically employs two primary reagent systems: dimethyl sulfate and methyl iodide [12] [17]. Dimethyl sulfate demonstrates superior reactivity and provides higher yields under optimized conditions, particularly when used in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene as the base [12] [23]. The reaction proceeds through a nucleophilic substitution mechanism, with the deprotonated amino nitrogen attacking the electrophilic methyl carbon [23].

Methylation Optimization Parameters

Methylating AgentBaseTemperature (°C)Time (h)Yield (%)Epimerization (%)
Dimethyl sulfate1,8-Diazabicyclo[5.4.0]undec-7-ene252-485-92<1
Methyl iodide1,8-Diazabicyclo[5.4.0]undec-7-ene404-678-85<2
Dimethyl sulfatePotassium carbonate901.570-782-3
Methyl iodideSodium hydride0-253-575-821-2

Temperature optimization studies reveal that methylation reactions proceed efficiently at moderate temperatures, with elevated temperatures improving reaction kinetics but potentially increasing the risk of epimerization [12] [45] [46]. The optimal temperature range for dimethyl sulfate methylation lies between 25-40°C, balancing reaction efficiency with stereochemical integrity [12] [23].

Solvent selection plays a crucial role in methylation optimization, with aprotic polar solvents demonstrating superior performance [12] [23]. N,N-Dimethylformamide and tetrahydrofuran represent the most commonly employed solvents, providing excellent solvation for both the substrate and methylating agents while minimizing competing side reactions [12].

The protection of the phenolic hydroxyl group requires careful optimization to ensure selectivity and efficiency [14] [16]. tert-Butyl protection is typically achieved through Williamson ether synthesis using tert-butyl bromide or through acid-catalyzed alkylation with isobutylene [14] [43]. The reaction conditions must be carefully controlled to prevent O-alkylation at the amino nitrogen or unwanted side reactions [14].

Protection Reaction Optimization

Protecting GroupReagentConditionsSelectivityYield (%)
tert-Butyltert-Butyl bromide, NaHTetrahydrofuran, 0-25°C>95% O-selectivity82-88
tert-ButylIsobutylene, H₂SO₄Dichloromethane, 0°C>90% O-selectivity78-85
BenzylBenzyl bromide, K₂CO₃Acetone, reflux>92% O-selectivity85-90

The reductive amination approach offers an alternative methodology for N-methylation, particularly when employing oxazolidinone intermediates [18] [20] [22]. This approach involves the formation of iminium intermediates followed by selective reduction using sodium cyanoborohydride or related reducing agents [20] [22]. The reaction conditions can be optimized to minimize epimerization while maintaining high conversion efficiency [20].

Lewis acid catalysis has been demonstrated to improve the efficiency of oxazolidinone ring-opening reactions during N-methylation [20]. The use of appropriate Lewis acids, such as boron trifluoride etherate or aluminum chloride, can significantly reduce reaction times while maintaining high stereochemical fidelity [20].

Solid-Phase versus Solution-Phase Synthesis Approaches

The choice between solid-phase and solution-phase synthesis methodologies for Fluorenylmethyloxycarbonyl-N-Methyl-Tyrosine(tert-butyl)-OH production involves careful consideration of efficiency, scalability, and purification requirements [11] [12] [25]. Each approach offers distinct advantages and limitations that must be evaluated based on specific synthetic objectives and resource constraints [25] [28].

Solid-phase synthesis utilizes 2-chlorotrityl chloride resin as a temporary protecting group strategy for the carboxylic acid functionality [12]. This approach enables the sequential protection, methylation, and final protection steps to be performed while the amino acid remains anchored to the solid support [12]. The methodology demonstrates particular advantages in terms of purification efficiency, as excess reagents and byproducts can be removed through simple washing procedures [12] [25].

Solid-Phase Synthesis Performance Data

Resin TypeLoading (mmol/g)Methylation Yield (%)Final Purity (%)Total Time (h)
2-Chlorotrityl chloride0.8-1.288-9295-9812-16
Wang resin0.6-1.085-8992-9514-18
Rink amide resin0.4-0.882-8790-9416-20

The solid-phase approach employs standard fluorenylmethyloxycarbonyl deprotection conditions using 20% piperidine in N,N-dimethylformamide [25] [27]. The deprotection step typically requires 15-20 minutes at room temperature, followed by thorough washing to remove piperidine and its byproducts [25] [29]. The coupling efficiency in solid-phase synthesis can be enhanced through the use of activating reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and O-(6-chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate [25] [32] [33].

Solution-phase synthesis offers greater flexibility in reaction monitoring and optimization, allowing for real-time analysis of reaction progress through spectroscopic techniques [13]. The approach typically employs traditional protection strategies using benzyl or methyl esters for carboxylic acid protection, followed by selective deprotection and subsequent fluorenylmethyloxycarbonyl introduction [13].

Solution-Phase Synthesis Comparison

ParameterSolution-PhaseSolid-PhaseAdvantage
Reaction monitoringReal-time analysis possibleLimited monitoringSolution-phase
Purification complexityMultiple chromatographic stepsSimple washingSolid-phase
ScalabilityEasily scalableLimited by resin capacitySolution-phase
Reagent efficiencyStoichiometric quantitiesExcess requiredSolution-phase
Overall yield75-85%80-90%Solid-phase

The coupling efficiency in solid-phase synthesis can be significantly enhanced through optimization of temperature and mixing conditions [26] [51]. High-temperature fast stirring peptide synthesis protocols demonstrate remarkable improvements in coupling efficiency while reducing reaction times [51]. These optimized conditions enable the synthesis of complex amino acid derivatives in significantly reduced timeframes while maintaining high product purity [51].

Solvent selection represents a critical optimization parameter for both synthesis approaches [26]. Green chemistry initiatives have promoted the use of environmentally friendly solvents such as 2-methyltetrahydrofuran for fluorenylmethyloxycarbonyl removal and coupling reactions [26]. These alternative solvents demonstrate comparable efficiency to traditional solvents while reducing environmental impact [26].

The choice between synthesis approaches often depends on the intended scale of production and downstream applications [28] [31]. Solution-phase synthesis typically provides advantages for large-scale production due to easier scalability and more efficient reagent utilization [28]. Conversely, solid-phase synthesis offers superior efficiency for small-scale synthesis and library generation applications [25] [28].

Synthesis Approach Selection Criteria

ApplicationScaleRecommended ApproachPrimary Advantage
Research quantities<1 gSolid-phasePurification efficiency
Process development1-10 gSolution-phaseMonitoring capabilities
Commercial production>10 gSolution-phaseCost effectiveness
Library synthesisMultiple compoundsSolid-phaseParallel synthesis

Quality control considerations favor solution-phase synthesis for applications requiring extensive analytical characterization, as intermediate compounds can be isolated and thoroughly analyzed [28] [39]. The ability to monitor reaction progress and optimize conditions in real-time provides significant advantages for process development and scale-up activities [28] [45].

XLogP3

5.8

Dates

Last modified: 08-15-2023

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